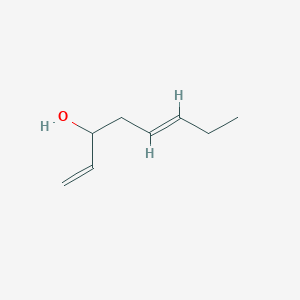

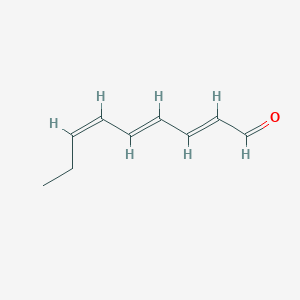

![molecular formula C₁₄H₂₂O₄ B1147846 (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 347378-74-9](/img/structure/B1147846.png)

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a genotoxic impurity (GTI) found in pharmaceuticals, such as oseltamivir phosphate, an active pharmaceutical ingredient (API) (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis Analysis

The synthesis involves complex organic reactions. For example, a study on a related compound describes the enzymatic kinetic resolution to prepare a structurally similar 7-oxabicyclo[2.2.1]heptene derivative (Schueller, Manning, & Kiessling, 1996).

Molecular Structure Analysis

The molecular structure features a 7-oxabicyclo[4.1.0]heptene framework, which is common in various synthetic and natural compounds. For instance, a related compound was synthesized and its structure was determined using X-ray crystallography (Vera et al., 2007).

Chemical Reactions and Properties

This compound can undergo various chemical transformations. A related study on a 2-azabicyclo[2.2.1]heptene derivative showed its rearrangement under acidic conditions (Kobayashi, Ono, & Kato, 1992).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure are crucial for pharmaceutical applications. A study on a related bicyclic compound highlighted its crystalline structure and thermodynamic properties (Vera et al., 2007).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interactions with other molecules are essential for its application in drug synthesis. For example, in the synthesis of oseltamivir phosphate, its reactivity and stability were significant for ensuring the purity and efficacy of the drug (Puppala, Subbaiah, & Maheswaramma, 2022).

Aplicaciones Científicas De Investigación

Analytical Method Development

A novel liquid chromatography-mass spectrometry (LC-MS) method was developed for the ultra-trace level detection and quantification of a genotoxic impurity, structurally related to (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, in the pharmaceutical ingredient oseltamivir phosphate. This method is efficient, cost-effective, and provides confirmation of parent and daughter ion masses for further analysis (Puppala et al., 2022).

Synthesis and Chemical Transformations

- A study on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals described the highly stereoselective total synthesis of derivatives, showcasing the compound's utility in complex chemical transformations (Nativi et al., 1989).

- Research into the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones demonstrated the synthesis of C-alpha-galactosides of carbapentopyranoses, highlighting the compound's relevance in the synthesis of complex sugar derivatives (Cossy et al., 1995).

- The preparation of (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for substrates in ring opening metathesis polymerization (ROMP) further illustrates its utility in advanced polymer synthesis techniques (Schueller et al., 1996).

Pharmaceutical Intermediate Synthesis

The synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, a compound related to the query molecule, was described, showcasing its potential as a pharmaceutical intermediate (Lei, 2010).

Propiedades

IUPAC Name |

ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCGRFGEVXWIT-XQQFMLRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.